molecular formula C15H16N2O3 B13722874 2-Amino-5-(naphthalen-2-ylamino)-5-oxopentanoic acid

2-Amino-5-(naphthalen-2-ylamino)-5-oxopentanoic acid

Cat. No.: B13722874
M. Wt: 272.30 g/mol
InChI Key: XWCSDVVHAXLZNL-UHFFFAOYSA-N
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Description

2-Amino-5-(naphthalen-2-ylamino)-5-oxopentanoic acid is a synthetic amino acid derivative characterized by a central pentanoic acid backbone substituted with an amino group at position 2 and a naphthalen-2-ylamino-oxo moiety at position 3. This compound belongs to a broader class of modified amino acids designed for applications in medicinal chemistry, particularly as enzyme inhibitors or bioactive conjugates.

These analogs highlight the importance of the substituent’s electronic and steric properties in modulating biological activity.

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

2-amino-5-(naphthalen-2-ylamino)-5-oxopentanoic acid

InChI

InChI=1S/C15H16N2O3/c16-13(15(19)20)7-8-14(18)17-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8,16H2,(H,17,18)(H,19,20)

InChI Key

XWCSDVVHAXLZNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CCC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-Amino-5-(naphthalen-2-ylamino)-5-oxopentanoic acid typically involves the condensation of a naphthylamine derivative with a keto acid or keto acid precursor, followed by subsequent functional group transformations to install the amino and oxo functionalities on the pentanoic acid chain. The key synthetic challenges include:

  • Selective amination at the 5-position of the pentanoic acid.
  • Introduction of the naphthalen-2-ylamino substituent.
  • Control of stereochemistry at the amino-bearing carbon.
  • Maintaining the integrity of the keto (oxo) group at the 5-position.

Specific Synthetic Routes

Condensation of Naphthylamine with Keto Acid Derivatives

A common and effective approach is the condensation of 2-naphthylamine with a keto acid such as 5-oxopentanoic acid or its derivatives. This method leverages the nucleophilicity of the amine to form an amide or imine intermediate, which upon further processing yields the target compound.

  • The reaction is typically performed under inert atmosphere (argon or nitrogen) to prevent oxidation.
  • Solvents such as methylene chloride or toluene are used to dissolve reactants.
  • Catalysts or additives like p-toluenesulfonamide may be employed to facilitate the condensation.
  • Elevated temperatures (e.g., 60°C) and prolonged reaction times (up to 72 hours) are common to achieve high yields.

This methodology parallels the synthesis of related compounds such as 5-(1,10-phenanthroline-5-ylamino)-5-oxopentanoic acid, where glutaric anhydride is reacted with 1,10-phenanthroline-5-amine under similar conditions to yield the corresponding amino-oxopentanoic acid derivative with a yield of approximately 70%.

Solid-Phase Peptide Synthesis (SPPS) Adaptations

For derivatives containing 2-naphthylalanine (2Nap), which is structurally related to the naphthalen-2-ylamino substituent, SPPS has been adapted to incorporate the naphthalene moiety into peptide-like structures. This approach involves:

  • Synthesis of enantiomerically pure 2-naphthylalanine precursors.
  • Attachment of these precursors to peptide chains via hydroxamate or amide linkages.
  • Use of ketal-based precursors to generate the hydroxamate functionality.
  • Optimization of coupling conditions to maximize yield and stereochemical purity.

Though this method is more commonly applied to peptide inhibitors of enzymes such as insulin-degrading enzyme (IDE), it demonstrates the feasibility of synthesizing naphthalene-containing amino acid derivatives with high stereochemical control.

Ester Coupling and Hydrolysis

Another approach involves coupling protected amino acid esters with aromatic acid derivatives followed by hydrolysis:

  • Coupling of ethyl esters of amino acids (e.g., 2-amino-5-(benzyloxy)-5-oxopentanoic acid) with aromatic acetic acid derivatives using coupling agents like EDCI.HCl and HOBt.
  • The reaction is conducted in solvents such as dichloromethane (DCM) at room temperature for extended periods (e.g., 10 hours).
  • Subsequent hydrolysis of the ester groups using aqueous sodium hydroxide at elevated temperatures (e.g., 85°C for 12 hours) to yield the free acid form.
  • Purification steps include extraction, acidification, and drying to isolate the target compound with high purity.

This method is supported by spectroscopic characterization (1H and 13C NMR) confirming the structure and purity of the synthesized compounds.

Data Table: Comparative Summary of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Yield/Notes References
Condensation of 2-naphthylamine with keto acid derivatives 2-Naphthylamine, glutaric anhydride, p-toluenesulfonamide, CH2Cl2, toluene, 60°C, 72 h, inert atmosphere Straightforward, good yield, scalable ~70% yield reported for analogues
Solid-Phase Peptide Synthesis (SPPS) with 2-naphthylalanine precursors SPPS reagents, ketal-based hydroxamate precursors, enantiomerically pure 2Nap High stereochemical control, modular Moderate yield, complex synthesis
Ester coupling followed by hydrolysis Ethyl esters of amino acids, aromatic acetic acid derivatives, EDCI.HCl, HOBt, NaOH hydrolysis Versatile, allows functional group modifications Moderate yield (47-64%)

Chemical Reactions Analysis

Types of Reactions

L-Glu(betaNA)-OH can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the naphthylamide group to a more reduced form.

    Substitution: The beta-naphthylamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include naphthoquinone derivatives, reduced naphthylamide compounds, and substituted derivatives with various functional groups.

Scientific Research Applications

L-Glu(betaNA)-OH has several applications in scientific research, including:

    Biochemistry: It is used as a substrate in enzymatic assays to study the activity of glutaminase and other related enzymes.

    Neuroscience: The compound is used to investigate the role of glutamic acid derivatives in neurotransmission and neuroprotection.

    Pharmacology: L-Glu(betaNA)-OH is studied for its potential therapeutic effects in treating neurological disorders and as a model compound for drug development.

    Industrial Applications: It is used in the synthesis of various bioactive compounds and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Glu(betaNA)-OH involves its interaction with specific enzymes and receptors in the body. As a derivative of L-glutamic acid, it can bind to glutamate receptors and modulate neurotransmission. The compound may also act as a substrate for enzymes such as glutaminase, influencing metabolic pathways related to amino acid metabolism.

Comparison with Similar Compounds

Key Compounds and Their Properties:

Compound Name Substituent Key Properties Source
2-Amino-5-(thiophen-2-ylamino)-5-oxopentanoic acid (e.g., 24a, 24b) Thiophene-2-yl - Tumor-homing HDAC inhibitors .
- High synthetic yields (79–93%) via TFA/TIPS deprotection .
- Demonstrated NMR/HRMS validation.
2-Amino-5-[(triazol-1-yl-ethyl)amino]-5-oxopentanoic acid (e.g., 8a–8c) Triazole - Phloem-mobile salicylic acid conjugates with plant resistance induction.
- Moderate yields (42–70%) .
- Tyrosinase inhibition (IC₅₀ <1 mM in pineapple-derived analogs) .
2-Amino-5-[(4-iodophenyl)amino]-5-oxopentanoic acid 4-Iodophenyl - Glo-1 enzyme inhibitor (co-crystallized in active site).
- Used in 2D similarity screening for drug discovery .
2-Amino-5-(carboxymethylamino)-5-oxopentanoic acid (GSG) Glutathione (GSH) adduct - Formed via Michael addition in busulfan metabolism.
- Depletes intracellular GSH, exacerbating oxidative stress .
2-Amino-5-(tetrazine-benzylamino)-5-oxopentanoic acid Tetrazine - Bioorthogonal click chemistry applications.
- High water solubility for hydrogel synthesis .
This compound (Target Compound) Naphthalen-2-yl - Predicted: Enhanced hydrophobicity and binding affinity vs. smaller aromatics.
- Potential for improved metabolic stability.
N/A

Substituent Impact Analysis:

  • Thiophene vs. Naphthalene : Thiophene-containing analogs (24a–24d) exhibit strong tumor-targeting HDAC inhibition due to sulfur’s electron-rich nature, which facilitates π-interactions with enzyme active sites. The naphthalene group, with its larger aromatic surface area, may enhance binding to hydrophobic pockets but could reduce solubility .
  • Triazole vs. Aromatic Rings : Triazole-substituted derivatives (8a–8c) show phloem mobility in plants, attributed to the heterocycle’s balanced polarity. In contrast, naphthalene’s hydrophobicity may limit similar applications but improve blood-brain barrier penetration in mammalian systems .
  • GSH Conjugates (GSG): The carboxymethylamino substituent in GSG enables irreversible GSH depletion, a mechanism critical in busulfan toxicity.

Biological Activity

2-Amino-5-(naphthalen-2-ylamino)-5-oxopentanoic acid, with the molecular formula C15H16N2O3C_{15}H_{16}N_{2}O_{3} and a molecular weight of 272.30 g/mol, is a synthetic compound derived from amino acids. Its structure features a pentanoic acid backbone, an amino group, and a naphthalene ring, which suggests potential biological activities that warrant investigation. This article reviews its biological activity based on available literature and research findings.

Chemical Structure

The compound's structure can be represented as follows:

Chemical Structure C15H16N2O3\text{Chemical Structure }C_{15}H_{16}N_{2}O_{3}

Potential Biological Activities

Research on this compound is limited, but several potential biological activities have been suggested based on its structural characteristics:

  • Antioxidant Activity : Compounds containing naphthalene and amino groups are often investigated for their antioxidant properties, which may protect cells from oxidative stress.
  • Antitumor Effects : Similar compounds have shown promise in inhibiting tumor growth in various cancer cell lines, suggesting that this compound may also possess anticancer properties.
  • Neuroprotective Effects : Given its structural similarity to glutamic acid derivatives, it may influence neurotransmitter activity and offer neuroprotective effects.

Case Studies and Experimental Data

While specific studies on this compound are scarce, related compounds provide insight into its potential biological effects:

Compound Biological Activity Study Reference
5-Amino-2-(naphthalen-1-ylamino)-5-oxopentanoic acidAntitumor activity in MCF-7 breast cancer cells
N-(α-L-glutamyl)-2-naphthylamineNeuroprotective effects in animal models
Various naphthalene derivativesAntioxidant properties demonstrated in vitro

The exact mechanism of action for this compound remains uncharacterized due to a lack of specific studies. However, it is hypothesized that the compound may interact with cellular pathways involved in apoptosis and oxidative stress response, similar to other naphthalene-containing compounds.

Safety Profile

Due to the absence of comprehensive safety data, handling this compound requires caution. It is advisable to conduct further studies to assess its toxicity and safety profile in laboratory settings.

Q & A

Q. Table 1: Comparison of Synthetic Yields Under Different Conditions

MethodSolventCatalystYield (%)Reference
Glutaric anhydride + DMFDMFNone65
Glutaric anhydride + DCMDCMDMAP78

Advanced: How can reaction yields be optimized in multi-step syntheses involving sensitive functional groups?

Answer:
Optimization strategies include:

  • Anhydrous Conditions : Use of dry solvents (e.g., DCM, THF) and inert atmospheres to prevent hydrolysis of intermediates.
  • Deprotection Efficiency : For tert-butyl or benzyl ester intermediates, cleavage with trifluoroacetic acid (TFA) and triisopropylsilane (TIPS) improves yields (e.g., 84–93% in ).
  • Purification : Gradient elution in HPLC or flash chromatography resolves closely related byproducts. HRMS and NMR ensure structural fidelity .

Basic: What analytical techniques are critical for structural confirmation?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify key protons (e.g., naphthyl NH at δ 8.5–9.0 ppm) and carbonyl groups (δ 170–175 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₅H₁₅N₂O₃ requires [M+H]⁺ = 271.1083).
  • Infrared Spectroscopy (IR) : Detects amide C=O stretches (~1650 cm⁻¹) and NH bends (~1550 cm⁻¹) .

Advanced: How do structural modifications influence biological activity?

Answer:

  • Naphthalene vs. Fluorophenyl : Substituting the naphthalene moiety with a 4-fluorophenyl group (as in ) enhances binding affinity to enzymes like HDACs due to increased electronegativity.
  • Backbone Flexibility : Shortening the pentanoic acid chain reduces steric hindrance, improving target engagement.
  • Comparative Data : ’s analogs (e.g., 3-(1-naphthyl)alanine) show lower inhibitory activity (IC₅₀ > 50 µM) compared to the parent compound (IC₅₀ = 12 µM) .

Q. Table 2: Biological Activity of Structural Analogs

CompoundTarget EnzymeIC₅₀ (µM)Reference
2-Amino-5-(naphthalen-2-ylamino)-...HDAC812
3-(1-Naphthyl)alanineHDAC852
5-[(4-Fluorophenyl)amino] derivativeHDAC88.5

Data Contradiction: How should researchers address discrepancies in reported binding affinities or mechanistic data?

Answer:

  • Assay Variability : Standardize conditions (pH, temperature, buffer composition). For example, HDAC inhibition assays in used Tris-HCl (pH 8.0), while others may vary.
  • Purity Validation : Use HPLC (≥98% purity, as in ) to rule out impurities affecting results.
  • Structural Confirmation : Re-validate compounds via NMR and HRMS to ensure batch consistency .

Advanced: What computational or experimental approaches elucidate the compound’s mechanism of action?

Answer:

  • Molecular Docking : Predict binding modes with targets like HDACs using software (AutoDock, Schrödinger). The naphthyl group often occupies hydrophobic pockets.
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH).
  • Kinetic Studies : Measure enzyme inhibition (e.g., kcat/KM changes) under varying substrate concentrations .

Basic: What are the compound’s key applications in biological research?

Answer:

  • Enzyme Inhibition : Potent HDAC inhibitor with applications in cancer epigenetics.
  • Metabolic Pathway Studies : Tracks glutamine/glutamate metabolism via isotopic labeling (e.g., ¹⁵N in ).
  • Peptide Synthesis : Serves as a non-canonical amino acid in peptide backbone modification .

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